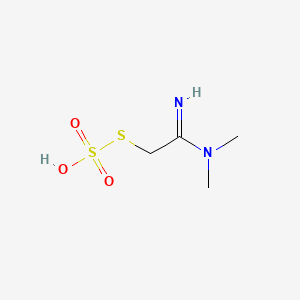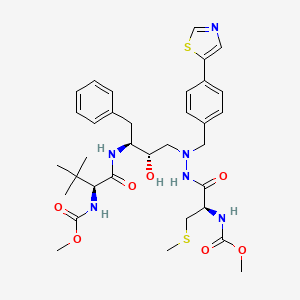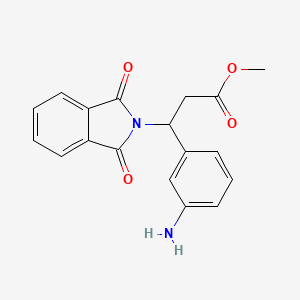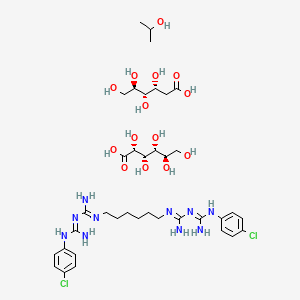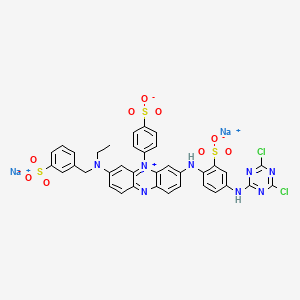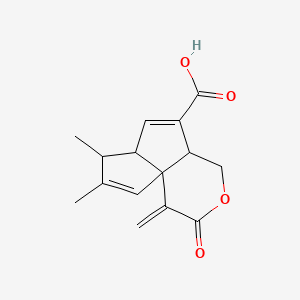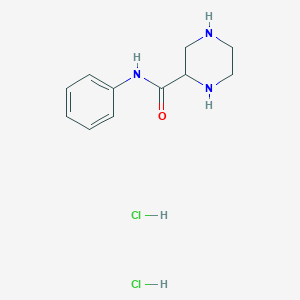
2-Piperazinecarboxanilide, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperazinecarboxanilide, dihydrochloride is a chemical compound with the molecular formula C13H21Cl2N3O It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinecarboxanilide, dihydrochloride typically involves the reaction of piperazine with an appropriate carboxylic acid derivative. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Piperazinecarboxanilide, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium hydroxide (NaOH) for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Piperazinecarboxanilide, dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Piperazinecarboxanilide, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
2-Piperazinecarboxanilide, dihydrochloride can be compared with other similar compounds, such as:
Piperazine-2-carboxylic acid dihydrochloride: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
4-Boc-piperazine-2-carboxylic acid: This compound contains a Boc (tert-butoxycarbonyl) protecting group, which affects its reactivity and use in synthesis.
2-(4-Methyl-piperazin-1-yl)-ethylamine:
Properties
CAS No. |
36385-56-5 |
|---|---|
Molecular Formula |
C11H17Cl2N3O |
Molecular Weight |
278.18 g/mol |
IUPAC Name |
N-phenylpiperazine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(10-8-12-6-7-13-10)14-9-4-2-1-3-5-9;;/h1-5,10,12-13H,6-8H2,(H,14,15);2*1H |
InChI Key |
XDASIVGQIOWAPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C(=O)NC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


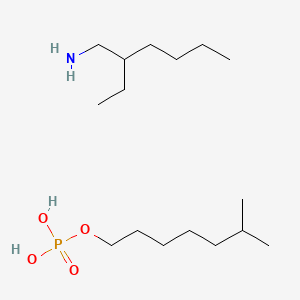
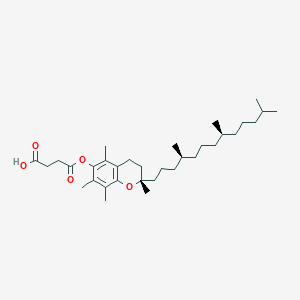

![4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12795231.png)
![3-Hydroxy-3-[2-(1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12795239.png)

